2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester
Overview
Description
2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its trifluoromethylphenyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a halogenated precursor and a sulfur-containing reagent.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a nucleophilic substitution reaction, where a trifluoromethylphenyl halide reacts with the thiazole intermediate.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Amines and Thiols: From substitution reactions.
Scientific Research Applications
2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell proliferation, apoptosis, and microbial inhibition.
Comparison with Similar Compounds
- 2-Chloro-4-phenylthiazole-5-carboxylic acid ethyl ester
- 4-(4-Trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester
Comparison:
- Uniqueness: The presence of both the chlorine atom and the trifluoromethylphenyl group in 2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2S/c1-2-20-11(19)10-9(18-12(14)21-10)7-3-5-8(6-4-7)13(15,16)17/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISQOFNQDMMSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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